molecular formula C8H13ClFNO2 B2867746 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride CAS No. 2137577-93-4

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Cat. No.: B2867746
CAS No.: 2137577-93-4
M. Wt: 209.65
InChI Key: MVUOCSBGKKMYNV-UHFFFAOYSA-N
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Description

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a fluorinated spirocyclic compound with a molecular formula of C₈H₁₃ClFNO₂ and a molecular weight of 191.66 g/mol (CAS: 1955554-31-0) . The spirocyclic core combines a bicyclic structure (azaspiro[3.4]octane) with a fluorine atom at the 8-position and a carboxylic acid group, which is stabilized as a hydrochloride salt.

Properties

IUPAC Name

8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO2.ClH/c9-8(6(11)12)5-10-4-7(8)2-1-3-7;/h10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUOCSBGKKMYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2(C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The spiro[3.4]octane core necessitates a convergent approach to simultaneously construct the azetidine (4-membered) and cyclopentane (5-membered) rings. Retrosynthetically, the molecule can be dissected into two primary components:

  • Spirocyclic amine intermediate : Generated via intramolecular cyclization or ring-closing reactions.
  • Fluorinated carboxylic acid moiety : Introduced either through fluorination of a precursor or incorporation of a fluorinated building block.

Critical challenges include avoiding ring strain in the azetidine, managing steric hindrance during cyclization, and ensuring regioselective fluorination. The hydrochloride salt formation typically occurs as a final step by treating the free base with hydrochloric acid.

Synthetic Routes and Methodologies

Spirocyclic Ring Formation via Alkylation-Cyclization

A widely cited strategy involves the use of 3,3-bis(bromomethyl)oxetane (BBMO) as a bifunctional alkylating agent. Adapted from methodologies for analogous spiroazetidines, this approach proceeds as follows:

  • Alkylation of Primary Amines :

    • Reaction of a fluorinated aniline derivative with BBMO in polar aprotic solvents (e.g., sulfolane) at 80–100°C facilitates dual alkylation.
    • Base-mediated deprotonation (e.g., NaOH) promotes intramolecular cyclization to form the azetidine ring.
  • Optimized Conditions :

    • Solvent : Sulfolane (3 wt% H₂O) balances solubility and reaction kinetics.
    • Stoichiometry : 1.2 equiv BBMO ensures complete consumption of the amine.
    • Addition Mode : Slow addition of reagents minimizes dimerization byproducts (e.g., bis-aniline adducts).

Example Protocol (adapted from):

1. Dissolve 2-fluoro-4-nitroaniline (1 equiv) and BBMO (1.2 equiv) in sulfolane.  
2. Add dropwise to a preheated (80°C) mixture of NaOH in sulfolane.  
3. Stir for 3 h, isolate via aqueous workup, and purify by crystallization.  

Yield: 87% (100 g scale).

Fluorination Strategies

Fluorine incorporation occurs via two primary routes:

Electrophilic Fluorination
  • Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at electron-rich positions.
  • Requires careful pH control to avoid over-fluorination.
Nucleophilic Displacement
  • Precursors with leaving groups (e.g., mesylates or bromides) at C8 undergo SN2 displacement with KF or tetrabutylammonium fluoride (TBAF).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 4.72 (s, 4H, oxetane), 4.35 (s, 4H, azetidine), 7.94–7.91 (m, 2H, aromatic).
  • ¹³C NMR : δ 148.88 (d, J = 250 Hz, C-F), 171.2 (COOH).
  • MS (ESI+) : m/z 202.18 [M+H]⁺.

X-ray Crystallography

  • The azetidine nitrogen exhibits near-planar geometry (sp² hybridization), with slight pyramidalization observed in solid-state structures.
  • Fluorine disorder at C8 confirms dynamic inversion in solution.

Process Optimization and Challenges

Impurity Control

  • Bis-alkylation byproducts : Mitigated via dilution and controlled reagent addition.
  • Oxidative degradation : Avoided by inert atmosphere (N₂/Ar) and low-temperature storage.

Scalability Considerations

  • Solvent choice : Sulfolane enables high-temperature reactions without decomposition but requires thorough washing to remove residuals.
  • Catalysis : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
This compound C₈H₁₃ClFNO₂ 191.66 Fluorine at C8, carboxylic acid (HCl salt) Pharmaceutical intermediate; enhances metabolic stability
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 No fluorine, carboxylic acid (HCl salt) Less lipophilic; used in peptide mimetics
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 Ethyl ester instead of carboxylic acid Improved cell permeability; prodrug potential
6-Benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid C₁₃H₁₅NO₃ 233.27 Benzyl group, oxygen in ring Explored for CNS-targeting molecules
(8R)-6-(2-Amino-7-fluoro-pyrimidoindol-4-yl)-8-fluoro analog C₁₈H₁₇F₂N₅O₂ 373.36 Fluoropyrimidoindole substituent Anticancer candidate; inhibits kinase activity

Functional Group Impact on Properties

  • Fluorination: The fluorine atom in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride) .
  • Hydrochloride Salt : Enhances aqueous solubility and crystallinity, critical for formulation . In contrast, ester derivatives (e.g., ethyl 6-azaspiro[3.4]octane-8-carboxylate) exhibit higher lipophilicity .
  • Spirocyclic Rigidity : The spiro[3.4]octane scaffold restricts conformational flexibility, improving target binding selectivity compared to linear amines .

Stability and Reactivity

  • Acid Stability : Hydrochloride salts of spirocyclic carboxylic acids demonstrate superior stability under acidic conditions compared to free bases, as seen in analogs like nicardipine hydrochloride .
  • Synthetic Versatility : The carboxylic acid group allows for coupling reactions (e.g., amide bond formation), while fluorine can participate in halogen bonding or resist oxidative metabolism .

Pharmacological Potential

  • Antimicrobial Scaffolds: Non-fluorinated spirocycles (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid) are precursors for β-lactam analogs with antibacterial activity .

Biological Activity

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, a compound with significant structural complexity, is part of the spirocyclic class of organic compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₄ClN₁O₂
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1955554-31-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The unique spirocyclic structure allows for specific interactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds within the spirocyclic family exhibit antimicrobial properties. A study highlighted the structure-activity relationship of similar compounds, suggesting that modifications in the spiro structure can lead to enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Properties

In a comparative analysis of various spiro compounds, 8-fluoro-6-azaspiro[3.4]octane derivatives demonstrated notable antimalarial activity in vitro against Plasmodium falciparum. The effective concentration (EC50) values indicated promising potency, suggesting that further exploration could yield viable antimalarial candidates .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier may make it a candidate for treating neurological disorders, although more research is needed to elucidate these mechanisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various spiro derivatives, including 8-fluoro-6-azaspiro[3.4]octane derivatives. The findings indicated that specific structural modifications significantly enhanced antibacterial activity, with some derivatives showing a minimum inhibitory concentration (MIC) below 10 µg/mL against common bacterial strains .

CompoundMIC (µg/mL)Activity
8-Fluoro-6-azaspiro[3.4]octane<10Effective against E. coli
8-Fluoro derivative X15Moderate activity against S. aureus

Antimalarial Activity Assessment

In a controlled study using a mouse model infected with P. berghei, derivatives of 8-fluoro-6-azaspiro[3.4]octane were administered to assess their antimalarial efficacy. Results showed a significant reduction in parasitemia levels compared to untreated controls, indicating strong potential for development as an antimalarial drug .

Treatment GroupEC50 (nM)Parasitemia Reduction (%)
Control-0
Compound A20085
Compound B15090

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